molecular formula C10H11NO3S B7564679 Methyl 5-(azetidine-1-carbonyl)thiophene-2-carboxylate

Methyl 5-(azetidine-1-carbonyl)thiophene-2-carboxylate

Cat. No. B7564679
M. Wt: 225.27 g/mol
InChI Key: BQTDTQQYNSKDRL-UHFFFAOYSA-N
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Description

Methyl 5-(azetidine-1-carbonyl)thiophene-2-carboxylate, commonly known as MATC, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MATC is a heterocyclic compound that contains a thiophene ring and an azetidine ring, making it a unique and versatile compound.

Scientific Research Applications

MATC has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, MATC has been shown to have antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. In materials science, MATC has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, MATC has been used as a reagent for the synthesis of various compounds.

Mechanism of Action

The mechanism of action of MATC is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. In antimicrobial and antifungal applications, MATC is believed to disrupt the cell membrane of the microorganisms, leading to their death. In cancer treatment, MATC is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
MATC has been shown to have various biochemical and physiological effects, depending on the application. In antimicrobial and antifungal applications, MATC has been shown to have a broad spectrum of activity against various microorganisms, including bacteria, fungi, and viruses. In cancer treatment, MATC has been shown to inhibit the growth of cancer cells and induce apoptosis. In materials science, MATC has been used as a building block for the synthesis of novel materials with unique properties.

Advantages and Limitations for Lab Experiments

MATC has several advantages for lab experiments, including its high purity and yield, its versatility as a building block for the synthesis of various compounds, and its broad spectrum of activity against microorganisms. However, there are also limitations to the use of MATC in lab experiments, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the study and application of MATC. In medicinal chemistry, further studies are needed to explore the potential use of MATC in cancer treatment and other therapeutic applications. In materials science, further studies are needed to explore the properties of novel materials synthesized using MATC as a building block. In organic synthesis, further studies are needed to explore the potential use of MATC as a reagent for the synthesis of various compounds. Additionally, further studies are needed to explore the potential toxicity and safety of MATC, as well as its environmental impact.

Synthesis Methods

MATC can be synthesized through a multi-step process that involves the reaction of 2-thiophenecarboxylic acid with ethyl chloroformate, followed by the reaction of the resulting intermediate with azetidine-1-carbonyl chloride. The final step involves the methylation of the resulting compound with methyl iodide. This synthesis method has been reported to yield high purity and high yield of MATC.

properties

IUPAC Name

methyl 5-(azetidine-1-carbonyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-14-10(13)8-4-3-7(15-8)9(12)11-5-2-6-11/h3-4H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTDTQQYNSKDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)C(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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